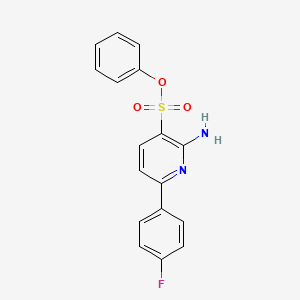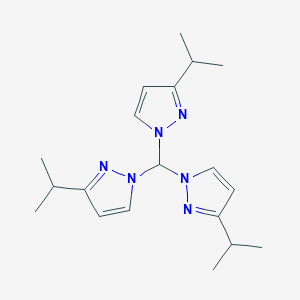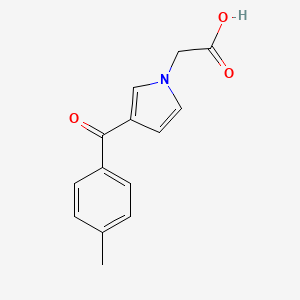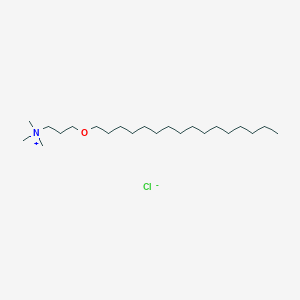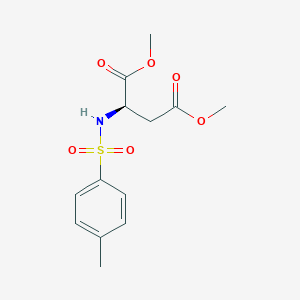
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an aspartate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate typically involves the reaction of 4-methylbenzenesulfonyl chloride with D-aspartic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 4-methylbenzenesulfonyl chloride by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Step 2: Reaction of 4-methylbenzenesulfonyl chloride with D-aspartic acid in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality.
化学反応の分析
Types of Reactions
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinyl derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone and sulfinyl derivatives, as well as various substituted compounds depending on the reagents used.
科学的研究の応用
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound of interest for therapeutic research.
類似化合物との比較
Similar Compounds
- Dimethyl N-(4-fluorobenzene-1-sulfonyl)-D-aspartate
- Dimethyl N-(4-chlorobenzene-1-sulfonyl)-D-aspartate
- Dimethyl N-(4-bromobenzene-1-sulfonyl)-D-aspartate
Uniqueness
Dimethyl N-(4-methylbenzene-1-sulfonyl)-D-aspartate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
特性
CAS番号 |
616866-44-5 |
|---|---|
分子式 |
C13H17NO6S |
分子量 |
315.34 g/mol |
IUPAC名 |
dimethyl (2R)-2-[(4-methylphenyl)sulfonylamino]butanedioate |
InChI |
InChI=1S/C13H17NO6S/c1-9-4-6-10(7-5-9)21(17,18)14-11(13(16)20-3)8-12(15)19-2/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1 |
InChIキー |
QYRKJZWJYSQCPH-LLVKDONJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)OC)C(=O)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide](/img/structure/B12585703.png)
![Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether](/img/structure/B12585704.png)
![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)


